molecular formula C5H4ClN5O B13982548 6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

Cat. No.: B13982548
M. Wt: 185.57 g/mol
InChI Key: YJAWUVTYYAXOQY-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with chloro-substituted pyrazines under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative with similar structural features but different functional groups.

    7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.

Uniqueness: 6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one is unique due to its specific combination of amino and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

6-amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H4ClN5O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H4,7,8,9,10,11,12)

InChI Key

YJAWUVTYYAXOQY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C2C(=N1)NC(=O)N2)Cl)N

Origin of Product

United States

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